1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne
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Overview
Description
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne is an organic compound with the molecular formula C₈H₂F₆. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-1,3-dien-5-yne ring. This compound is notable for its unique structure and the presence of fluorine atoms, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of cyclohexa-1,3-dien-5-yne with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne involves its interaction with molecular targets and pathways. The presence of trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: A related compound with a similar cyclohexadiene structure but without the trifluoromethyl groups.
1,4-Bis(trifluoromethyl)cyclohexane: Another compound with trifluoromethyl groups but differing in the cyclohexane ring structure.
Uniqueness
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne is unique due to the presence of both trifluoromethyl groups and the cyclohexa-1,3-dien-5-yne ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
919989-48-3 |
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Molecular Formula |
C8H2F6 |
Molecular Weight |
212.09 g/mol |
IUPAC Name |
1,4-bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C8H2F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-2H |
InChI Key |
IZVYJDQWDDAFHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C#CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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